

"Ethyl 1-methyl-2-oxopiperidine-3-carboxylate" molecular structure

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Compound of Interest

Compound Name: Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

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An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of **Ethyl 1-methyl-2-oxopiperidine-3-carboxylate**

Introduction

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a heterocyclic compound featuring a piperidone core, a six-membered lactam ring. Its structure is distinguished by the presence of a β -keto ester functional group, a motif of significant importance in synthetic organic chemistry.[1][2] This arrangement of a ketone at the C2 position and an ethyl ester at the C3 position imbues the molecule with a unique reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures. Specifically, it serves as a versatile scaffold in medicinal chemistry for the development of piperidine-based therapeutic agents.[3][4][5] This guide provides a comprehensive analysis of its molecular structure, outlines robust synthetic protocols, details its spectroscopic signature, and explores its chemical reactivity for researchers and drug development professionals.

Core Molecular Structure and Physicochemical Properties

The structural foundation of this molecule is the N-methylated piperidin-2-one ring. The key functionalities that dictate its chemical behavior are:

- **Lactam (Cyclic Amide):** The endocyclic amide within the six-membered ring provides structural rigidity and influences the electronic properties of the adjacent carbonyl.
- **β -Keto Ester System:** The ketone at C2 and the ester at C3 are in a 1,3-dicarbonyl relationship.^[1] This is the most critical feature, as the α -proton at the C3 position is significantly acidic, enabling the facile formation of a stabilized enolate.^{[2][6]}
- **N-Methyl Group:** The methyl substituent on the nitrogen atom blocks the amide proton, preventing N-H reactivity and ensuring that chemical transformations are directed elsewhere, primarily at the α -carbon (C3).

Physicochemical Data Summary

Property	Value	Reference
Molecular Formula	C ₉ H ₁₅ NO ₃	^[7]
Molecular Weight	185.22 g/mol	^[7]
IUPAC Name	ethyl 1-methyl-2-oxopiperidine-3-carboxylate	^[7]
CAS Number	21576-27-2	^[7]
Canonical SMILES	CCOC(=O)C1CCCN(C1=O)C	^[7]

Synthetic Strategies and Protocols

The synthesis of **ethyl 1-methyl-2-oxopiperidine-3-carboxylate** is most efficiently approached in a two-stage process: first, the construction of the parent piperidone ring system, followed by N-alkylation. This sequence is often more practical and higher-yielding than attempting a Dieckmann condensation with a pre-methylated, linear diester precursor.^{[8][9][10]}

Stage 1: Synthesis of the Piperidone Core (Ethyl 2-oxopiperidine-3-carboxylate)

The foundational piperidone core is classically synthesized via a Michael addition followed by a reductive cyclization. A well-documented industrial method utilizes readily available starting materials: diethyl malonate and acrylonitrile.^[11]

- **Michael Addition:** To a stirred mixture of diethyl malonate and a catalytic amount of a strong base (e.g., sodium ethoxide in ethanol), acrylonitrile is added dropwise at a temperature maintained between 10–50°C. The reaction is exothermic and requires careful temperature control. The progress is monitored by TLC or GC-MS until the starting materials are consumed, yielding 2-cyanoethyl diethyl malonate.
- **Reductive Cyclization:** The crude 2-cyanoethyl diethyl malonate is transferred to a high-pressure reactor. An organic solvent (e.g., ethanol) and a hydrogenation catalyst, such as Raney Cobalt, are added.^[11] The vessel is pressurized with hydrogen gas and heated to approximately 75–130°C.^[11]
- **Work-up and Purification:** Upon reaction completion, the catalyst is filtered off. The solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/petroleum ether) to yield pure ethyl 2-oxopiperidine-3-carboxylate as a white to off-white crystalline powder.^{[11][12]}

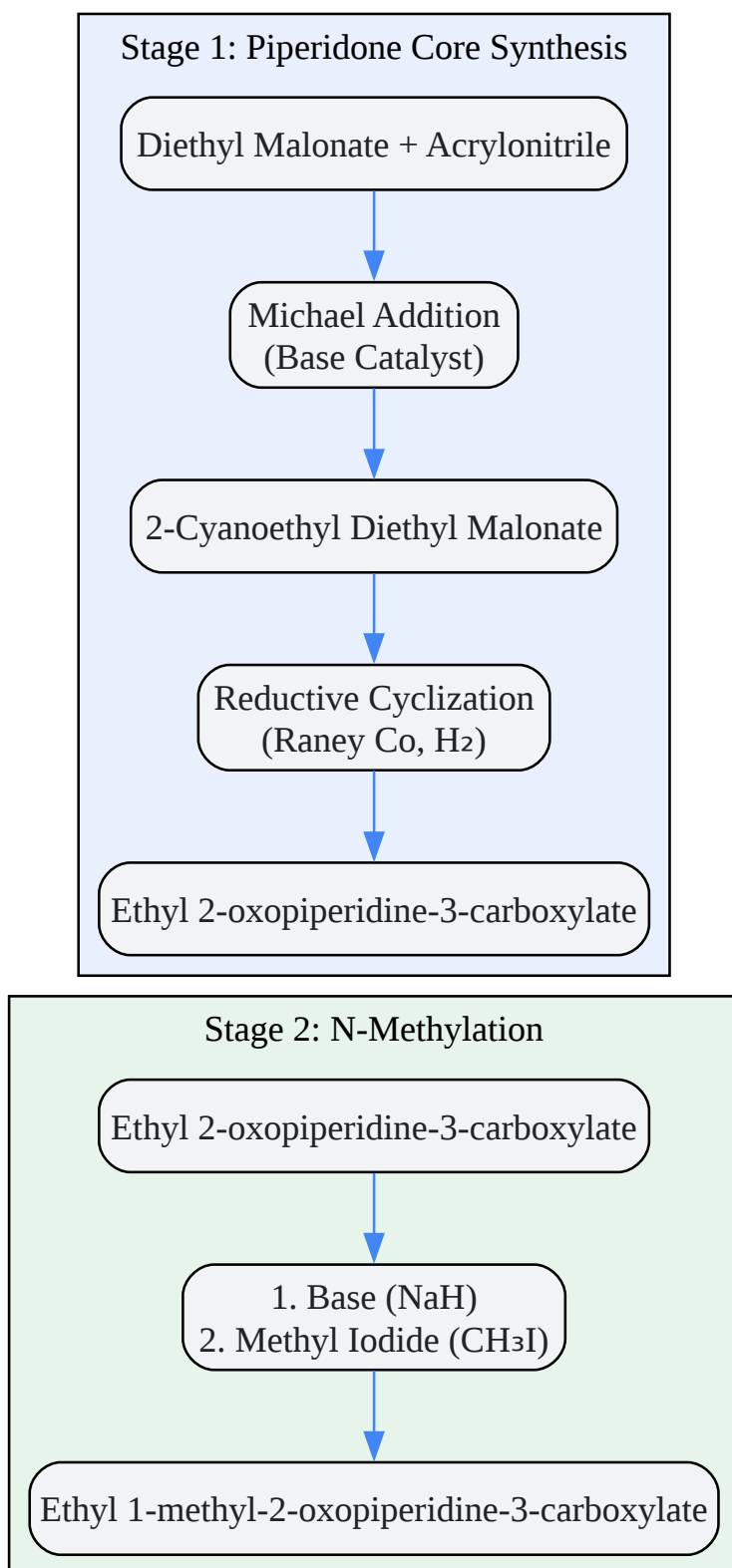
Stage 2: N-Methylation of the Piperidone Core

With the core scaffold in hand, the final step is a standard N-alkylation of the lactam nitrogen. The absence of the acidic N-H proton in the product confirms the completion of the reaction.

- **Base-mediated Deprotonation:** In an inert atmosphere (N₂ or Ar), a solution of ethyl 2-oxopiperidine-3-carboxylate in a dry, aprotic solvent (e.g., DMF or THF) is treated with a strong base such as sodium hydride (NaH). The mixture is stirred at 0°C to room temperature to allow for the formation of the sodium salt of the lactam.
- **Alkylation:** A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the solution. The reaction is allowed to proceed at room temperature or with gentle heating until complete conversion is observed via TLC.
- **Quenching and Extraction:** The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous phase is extracted multiple times with an organic solvent like ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo. The resulting crude oil or solid is then

purified by flash column chromatography on silica gel to afford the final product, **ethyl 1-methyl-2-oxopiperidine-3-carboxylate**.

Synthesis Workflow Diagram



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Caption: Two-stage synthesis of the target compound.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data provides a fingerprint for verifying the identity and purity of the synthesized compound.

Expected Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Value	Rationale
^1H NMR	Ethyl (CH_3)	~1.3 ppm (triplet)	Triplet due to coupling with adjacent CH_2 group.
	Ethyl (CH_2)	~4.2 ppm (quartet)	
	N-Methyl (CH_3)	~2.9 ppm (singlet)	
	Piperidone (C3-H)	~3.4 ppm (triplet)	
	Piperidone (C4,C5,C6-H_2)	~1.8 - 3.5 ppm (multiplets)	
^{13}C NMR	Lactam C=O (C2)	~170 ppm	Carbonyl carbon of the cyclic amide.
	Ester C=O	~168 ppm	
	Ester O-CH_2	~61 ppm	
	Piperidone C3	~55 ppm	
	N-CH_3	~35 ppm	
	Piperidone (C4,C5,C6)	~20 - 50 ppm	

Ester CH ₃	~14 ppm	Methyl carbon of the ethyl group.	
IR Spectroscopy	Lactam C=O Stretch	~1650-1680 cm ⁻¹	Strong absorption characteristic of a cyclic amide carbonyl.
Ester C=O Stretch	~1730-1750 cm ⁻¹	Strong absorption for the ester carbonyl, at a higher frequency than the amide. [15]	
C-H Stretch (Aliphatic)	~2850-3000 cm ⁻¹	For the methyl and methylene groups.	
Mass Spectrometry	Molecular Ion [M] ⁺	m/z = 185	Corresponds to the molecular weight of C ₉ H ₁₅ NO ₃ . [7]
Key Fragment	m/z = 140	Loss of the ethoxy group (-OC ₂ H ₅). [16]	

Chemical Reactivity and Synthetic Utility

The synthetic value of **ethyl 1-methyl-2-oxopiperidine-3-carboxylate** stems almost entirely from the reactivity of its β -keto ester system. The C3 proton's acidity allows it to serve as a versatile precursor for introducing further complexity.

Enolate Formation and C3-Alkylation

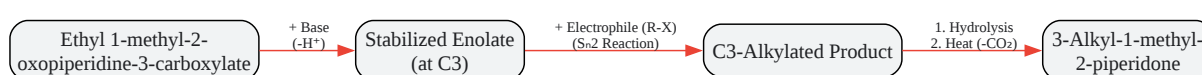
The most significant reaction is the deprotonation at the C3 position by a non-nucleophilic base (e.g., NaH, LDA, K₂CO₃) to form a resonance-stabilized enolate. This enolate is an excellent soft nucleophile, readily participating in S_N2 reactions with a wide range of electrophiles.[\[6\]](#)[\[17\]](#)

This C-C bond-forming reaction is a cornerstone of synthetic chemistry, allowing for the introduction of diverse alkyl or acyl groups at the C3 position.[\[18\]](#)[\[19\]](#)[\[20\]](#) This provides a direct route to a library of substituted piperidone derivatives, which is highly valuable in drug discovery campaigns for structure-activity relationship (SAR) studies.

Decarboxylation

Following alkylation at the C3 position, the ethyl ester can be selectively hydrolyzed under basic or acidic conditions. The resulting β -keto carboxylic acid is thermally unstable and readily undergoes decarboxylation upon gentle heating to yield a 3-substituted-1-methyl-2-piperidone. [20] This sequence, known as the acetoacetic ester synthesis, provides a powerful method for producing α -substituted ketones (or in this case, lactams).[6]

Diagram of Core Reactivity



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Caption: Key synthetic transformations of the title compound.

Conclusion

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is more than a simple heterocyclic molecule; it is a strategically designed building block for complex synthesis. Its well-defined structure, accessible synthesis, and predictable reactivity centered around the β -keto ester moiety make it an indispensable tool for chemists. Understanding its core properties and synthetic potential allows researchers to efficiently generate novel piperidone-containing compounds for applications ranging from pharmaceutical development to materials science.

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